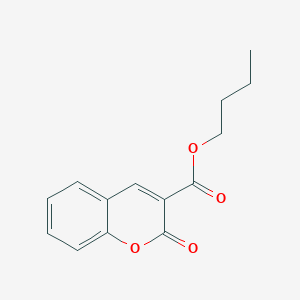
Butyl coumarin-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl coumarin-3-carboxylate, also known as coumarin-3-carboxylic acid butyl ester, is a chemical compound with the molecular formula C13H14O4. It is a white crystalline powder with a sweet odor and is commonly used in the fragrance industry. However, it also has potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of butyl Butyl coumarin-3-carboxylatearboxylate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to fluorescence. It may also have other interactions with biological molecules, which could contribute to its potential biological activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that butyl Butyl coumarin-3-carboxylatearboxylate has potential biological activity, including antioxidant and anti-inflammatory effects. It has also been shown to have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyl Butyl coumarin-3-carboxylatearboxylate in lab experiments is its fluorescent properties, which can be used to detect the presence of metal ions. However, one limitation is that it may not be suitable for certain experiments due to its potential interactions with biological molecules.
Direcciones Futuras
There are several potential future directions for the use of butyl Butyl coumarin-3-carboxylatearboxylate in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the synthesis of new compounds based on butyl Butyl coumarin-3-carboxylatearboxylate with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
Butyl Butyl coumarin-3-carboxylatearboxylate can be synthesized through a variety of methods, including the reaction of Butyl coumarin-3-carboxylatearboxylic acid with butanol in the presence of a catalyst. Another method involves the esterification of Butyl coumarin-3-carboxylatearboxylic acid with butyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
Butyl Butyl coumarin-3-carboxylatearboxylate has been used in scientific research for various purposes, including as a fluorescent probe for the detection of metal ions. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
7460-87-9 |
|---|---|
Nombre del producto |
Butyl coumarin-3-carboxylate |
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
butyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3 |
Clave InChI |
DNSDRVXHFSEQRO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
SMILES canónico |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Otros números CAS |
7460-87-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





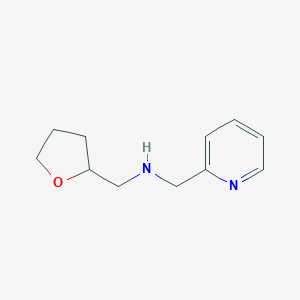
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
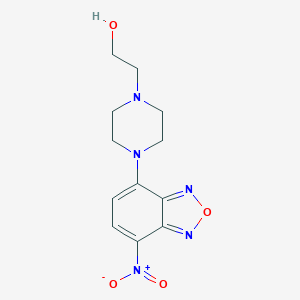
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
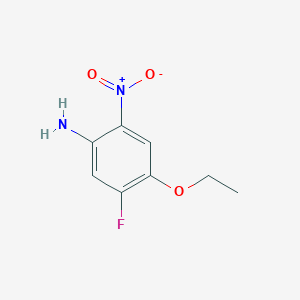
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
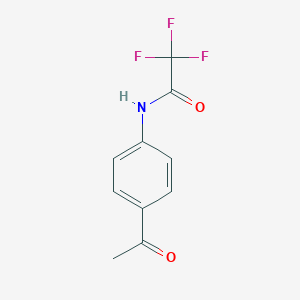
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)
